manganese(IV)dioxide

Übersicht

Beschreibung

Manganese(IV) dioxide (MnO2) is a highly reactive compound that plays a significant role in various environmental and chemical processes. It is known for its ability to oxidize a wide range of organic contaminants and its involvement in biogeochemical cycles . MnO2 is also utilized in oxidation reactions, such as the activation of strong C-H bonds in alkanes, which is not typically achieved via an oxygen-rebound mechanism .

Synthesis Analysis

The synthesis of MnO2 and its complexes can be achieved through different methods. For instance, a mononuclear non-heme manganese(IV)-oxo complex was synthesized using various spectroscopic methods . Another example is the synthesis of a novel manganese(IV) monomer, Mn(IV)(Me3TACN)(OMe)3, which was prepared by reacting MnCl2 with a specific ligand in the presence of Na2O2 . Additionally, manganese(IV) complexes have been synthesized by the oxidation of binuclear manganese(II) complexes with tetrachloro-o-benzoquinone .

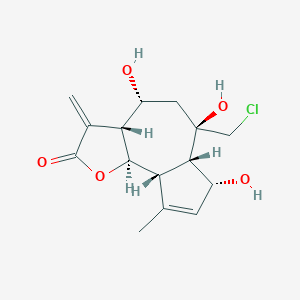

Molecular Structure Analysis

The molecular structure of MnO2-based compounds can be quite complex. For example, the manganese(IV) monomer Mn(IV)(Me3TACN)(OMe)3 has a six-coordinate N3O3 ligand environment with specific bond distances and angles, indicating a facial coordination by the triazacyclononane . The structure of manganese(IV) complexes synthesized from manganese(II) complexes also shows magnetic moments corresponding to three unpaired electrons and strong absorption due to charge transfer transitions .

Chemical Reactions Analysis

Manganese(IV) dioxide is involved in various chemical reactions, including the reductive dissolution of manganese oxides by substituted phenols, which is important for the degradation of phenolic pollutants . It also promotes direct dehydrogenative alkylation of sp3 C-H bonds adjacent to a heteroatom . Furthermore, MnO2 can oxidize antimony(III) to antimony(V), enhancing its removal through an oxidation-adsorption mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of MnO2 are influenced by its oxidation state, redox potential, and specific surface area. These properties are critical for its reactivity with organic contaminants and its potential use in water treatment applications . The diversity of manganese oxides at the nanoscale, including their structural, optical, catalytic, magnetic, and transport properties, opens up opportunities for applications in health and other fields . Additionally, the electrodeposition of MnO2 can result in preferred crystal growth, which is evident in the fibrous structure and marked texture of growth observed in certain forms of MnO2 .

Wissenschaftliche Forschungsanwendungen

-

Energy Storage Devices

- Application : MnO2 nanoparticles are widely used in energy storage devices like lithium-ion batteries and capacitors .

- Method : The nanoparticles can be synthesized using methods such as hydrothermal, sol–gel, and oxidation–reduction .

- Results : The use of MnO2 in these devices has shown to improve their performance due to the unique properties of the nanoparticles .

-

Catalysts

-

Adsorbent

- Application : MnO2 nanoparticles are used as adsorbents in the removal of pollutants from water .

- Method : The nanoparticles are added to the water, where they adsorb the pollutants, removing them from the water .

- Results : The use of MnO2 as an adsorbent has been found to be effective in removing various pollutants .

-

Sensors and Imaging

-

Therapeutic Activity

-

Cancer Theranostics

- Application : MnO2 nanoparticles are used in the theranostics of cancer, including photodynamic therapy, chemodynamic therapy, and immunotherapy .

- Method : The nanoparticles can be used to enhance the effectiveness of these therapies .

- Results : The use of MnO2 in these applications has shown to improve the effectiveness of cancer treatment .

-

Electrocatalysts for Oxygen Evolution Reaction (OER)

- Application : MnO2 and its composites perform well as electrocatalysts in OER, which is important in metal–air batteries and water splitting .

- Method : The electrocatalytic activity of MnO2 is often enhanced by reducing it to nanostructures .

- Results : The use of MnO2 as an electrocatalyst has been found to increase the efficiency of the reactions .

-

Reactive Oxygen Species (ROS) Scavengers

- Application : MnO2 nanoparticles are attractive for application as ROS scavengers due to their multienzyme nature, which mimics the activities of catalase and superoxide dismutase concurrently .

- Method : The nanoparticles can be synthesized using methods such as hydrothermal, sol–gel, and oxidation–reduction .

- Results : The use of MnO2 in these applications has shown to improve patient outcomes .

-

Cathode Material in Lithium-Ion Batteries

- Application : Manganese-containing composite oxides prepared by adjusting the crystal form of MnO2 and compounding are used as the cathode material of the lithium-ion batteries .

- Method : The nanoparticles can be synthesized using methods such as hydrothermal, sol–gel, and oxidation–reduction .

- Results : The use of MnO2 in these devices has shown to increase the capacities and improve the cycle stability of batteries .

-

Electrocatalysts for Oxygen Reduction Reaction (ORR)

- Application : MnO2 and its composites are used as electrocatalysts for the Oxygen Reduction Reaction (ORR), which is crucial in fuel cells and metal-air batteries .

- Method : The electrocatalytic activity of MnO2 is often enhanced by reducing it to nanostructures .

- Results : The use of MnO2 as an electrocatalyst has been found to increase the efficiency of the reactions .

-

Ferrites and Achromats

- Application : MnO2 is used in the production of ferrites and achromats .

- Method : The specific method of application varies depending on the type of ferrite or achromat being produced .

- Results : The use of MnO2 in these applications has shown to improve the properties of the ferrites and achromats .

-

Water Treatment

Safety And Hazards

Zukünftige Richtungen

MnO2 is considered as an exceptionally promising candidate catalyst for AOPs, owing to its low cost, high abundance, and environmental friendliness . The development of advanced cathode materials for zinc-ion batteries (ZIBs) is a critical step in building large-scale green energy conversion and storage systems in the future .

Eigenschaften

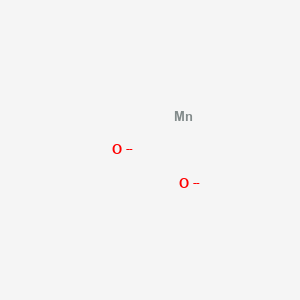

IUPAC Name |

manganese;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2O/q;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJBOSCGOGORLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042109 | |

| Record name | Manganese dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.937 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid | |

| Record name | Manganese oxide (MnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Manganese;oxygen(2-) | |

CAS RN |

1313-13-9 | |

| Record name | Manganese oxide (MnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANGANESE DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF219GU161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)